molecular formula C20H25N5O2S B2680429 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide CAS No. 1206994-35-5

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide

Cat. No. B2680429
CAS RN: 1206994-35-5
M. Wt: 399.51
InChI Key: AWBZWFFZRKADHW-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a 1,2,3-triazole ring, and a thiazole ring . These functional groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and thiazole rings, as well as the methoxyphenyl group . These groups can participate in a variety of chemical reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the 1,2,3-triazole and thiazole rings .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds have been synthesized for potential use as anti-inflammatory and analgesic agents. The synthesis involved complex reactions yielding compounds with significant inhibitory activity on cyclooxygenase enzymes, indicating potential applications in medical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

  • Research into the cytotoxic activity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives against Ehrlich Ascites Carcinoma (EAC) cells provides a foundation for the exploration of new anticancer agents. These findings highlight the potential of structurally related compounds in cancer research (Hassan et al., 2014).

Antimicrobial and Antitumor Activities

  • The antimicrobial activities of new 1,2,4-Triazole derivatives indicate their potential in addressing microbial resistance, underscoring the importance of structural variations in developing more effective antimicrobial agents (Bektaş et al., 2007).
  • A study on the synthesis and chemistry of imidazotetrazines reveals their broad-spectrum antitumor activity, demonstrating the versatility of heterocyclic compounds in cancer therapy (Stevens et al., 1984).

CNS Penetrability and Receptor Activity

  • Investigations into the central nervous system penetrability and receptor activity of specific heterocyclic compounds provide insights into their potential as pharmacological tools, contributing to our understanding of neuropharmacology and the development of new neurological therapies (Rosen et al., 1990).

Future Directions

The potential applications of this compound are not known, but it could be of interest for further study given the biological activity of similar compounds . Future research could explore its potential uses in medicine, materials science, or other fields.

properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-5-6-7-12-21-19(26)18-13(2)22-20(28-18)17-14(3)25(24-23-17)15-8-10-16(27-4)11-9-15/h8-11H,5-7,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZWFFZRKADHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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